molecular formula C15H10N2O3S2 B5716542 5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5716542
M. Wt: 330.4 g/mol
InChI Key: AASFVLVHAXPEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C15H10N2O3S2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is 330.01328453 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

CBMicro_043198, also known as BIM-0043182.P001, is a potent inhibitor of the enzymes caspase-1 and caspase-4 . Caspases are an evolutionary conserved family of cysteine-dependent proteases that are involved in many vital cellular processes including apoptosis, proliferation, differentiation, and inflammatory response .

Mode of Action

CBMicro_043198 acts by covalent modification of the catalytic cysteine residue in the active site of caspase-1 . Through its inhibitory activity, it has been demonstrated that CBMicro_043198 reduces the production of IL-1β and IL-18 in models of inflammatory disease both in vitro and in vivo . It has also been reported that this inhibitor blocks pyroptosis .

Biochemical Pathways

The inhibition of caspase-1 and caspase-4 by CBMicro_043198 affects the inflammatory response and apoptosis pathways. Caspases play essential roles in modulating different biological processes including apoptosis and inflammation . Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Pharmacokinetics

It is known that the pharmacokinetics and pharmacodynamics operate in a partnership that can be used to maximize a drug’s potential for increasing treatment efficacy, reducing side effects, and minimizing drug interactions .

Result of Action

The inhibition of caspase-1 and caspase-4 by CBMicro_043198 leads to a reduction in the production of IL-1β and IL-18, key cytokines involved in the inflammatory response . This can potentially alleviate symptoms in diseases where inflammation plays a key role.

Safety and Hazards

Without specific information, it’s difficult to provide a detailed safety and hazard analysis for this compound. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken when working with it .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

5-[(5-phenylsulfanylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S2/c18-13-11(14(19)17-15(21)16-13)8-9-6-7-12(20-9)22-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASFVLVHAXPEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.